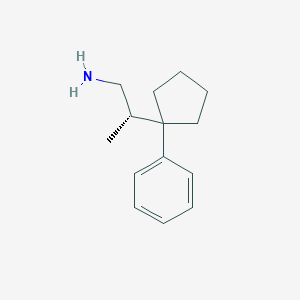
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine, commonly known as PCP, is a dissociative anesthetic drug that was originally developed as a general anesthetic in the 1950s. PCP has been widely used in scientific research as a tool to study the central nervous system (CNS) and its effects on behavior, cognition, and perception. PCP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning, memory, and synaptic plasticity.
Mécanisme D'action
PCP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a site on the receptor that is distinct from the glutamate-binding site. By blocking the action of glutamate, PCP disrupts the normal functioning of the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine, leading to the characteristic behavioral and cognitive effects associated with the drug.
Biochemical and Physiological Effects:
PCP has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. PCP has also been shown to produce neurotoxic effects in certain brain regions, particularly the hippocampus and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has several advantages for use in lab experiments, including its potent and selective action on the NMDA receptor, its ability to produce a wide range of behavioral and cognitive effects, and its well-established pharmacology and toxicology. However, PCP also has several limitations, including its potential for abuse, its neurotoxic effects, and its complex pharmacokinetics.
Orientations Futures
There are several future directions for research on PCP and its effects on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of research is the development of new NMDA receptor antagonists that are more selective and less toxic than PCP. Another area of research is the use of PCP as a tool to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for more research on the long-term effects of PCP use on the brain and behavior.
Méthodes De Synthèse
The synthesis of PCP involves several chemical reactions, including the condensation of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reductive amination of the resulting amine with 2-bromo-1-(chloromethyl)propane in the presence of sodium cyanoborohydride.
Applications De Recherche Scientifique
PCP has been used extensively in scientific research to study the effects of NMDA receptor antagonists on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. PCP has been shown to produce a wide range of behavioral and cognitive effects in animal models, including hyperactivity, stereotypy, and impairments in learning and memory. PCP has also been used to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression.
Propriétés
IUPAC Name |
(2S)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)

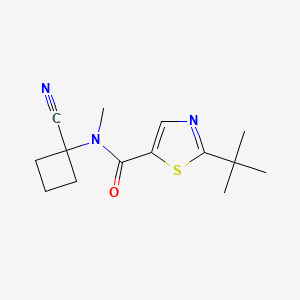
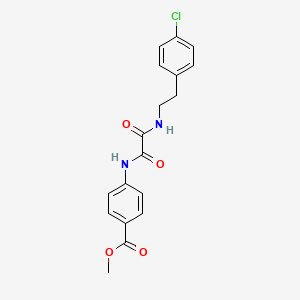
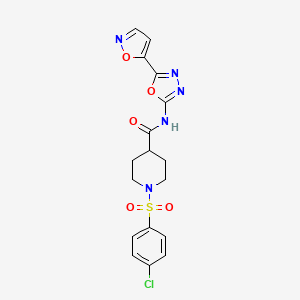
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
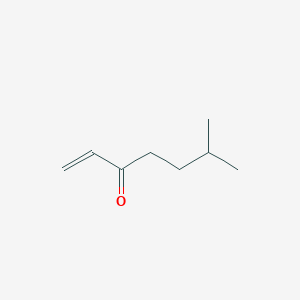
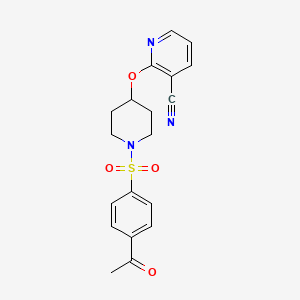
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
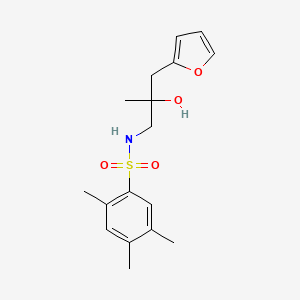
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)